

physical and chemical properties of 2-amino-5-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-amino-5-(trifluoromethyl)benzoic
Acid

Cat. No.: B1279408

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An In-depth Technical Guide to 2-Amino-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, serves as a crucial building block in the synthesis of complex organic molecules. Its unique trifluoromethyl and amino substitutions on the benzoic acid core make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules, making this compound a point of interest for medicinal chemists. This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-amino-5-(trifluoromethyl)benzoic acid**, alongside detailed experimental protocols for its synthesis, purification, and analysis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-amino-5-(trifluoromethyl)benzoic acid** is presented below. It is important to note that while some data

is available from commercial suppliers and databases, experimental values for properties such as pKa and specific solubility are not widely reported in the available literature.

Table 1: Physical and Chemical Properties of **2-Amino-5-(trifluoromethyl)benzoic Acid**

| Property | Value | Source(s) |
|-------------------|---|---|
| Molecular Formula | C ₈ H ₆ F ₃ NO ₂ | [1] [2] |
| Molecular Weight | 205.13 g/mol | [1] [2] |
| Appearance | Solid | [2] |
| Melting Point | 141-146 °C | [1] |
| Boiling Point | 301.6 °C (Predicted) | [1] |
| pKa | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. General solubility for similar amino acids suggests solubility in some organic solvents. [3] | |
| IUPAC Name | 2-amino-5-(trifluoromethyl)benzoic acid | |
| CAS Number | 83265-53-6 | [1] [4] |

Table 2: Spectroscopic Data (Predicted/Analog-Based)

Note: Experimental spectral data for **2-amino-5-(trifluoromethyl)benzoic acid** is not readily available in the searched literature. The following data is based on closely related analogs and computational predictions and should be used for illustrative purposes only.

| Spectrum Type | Predicted/Analog-Based Data |
|--------------------------------|--|
| ¹ H NMR | Aromatic protons are expected in the range of δ 7.0-8.5 ppm. The amino (NH_2) and carboxylic acid (COOH) protons would likely appear as broad singlets, with their chemical shifts being solvent-dependent. |
| ¹³ C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. The trifluoromethyl carbon would appear as a quartet due to C-F coupling. The carboxylic acid carbonyl carbon would be significantly downfield (>165 ppm). |
| FTIR (cm^{-1}) | Expected characteristic peaks: N-H stretching (amine) around $3300\text{-}3500\text{ cm}^{-1}$, O-H stretching (carboxylic acid) as a broad band around $2500\text{-}3300\text{ cm}^{-1}$, C=O stretching (carboxylic acid) around 1700 cm^{-1} , C-F stretching (trifluoromethyl) around $1100\text{-}1300\text{ cm}^{-1}$, and aromatic C-H and C=C stretching at various positions. |
| Mass Spectrum (m/z) | The molecular ion peak $[\text{M}]^+$ would be expected at m/z 205. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 188) and -COOH (m/z 160). The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns. ^{[5][6]} |

Experimental Protocols

Detailed, validated experimental protocols for the synthesis, purification, and analysis of **2-amino-5-(trifluoromethyl)benzoic acid** are not extensively published. However, based on established organic chemistry principles and procedures for analogous compounds, the following protocols can serve as a robust starting point for laboratory work.

Synthesis of 2-Amino-5-(trifluoromethyl)benzoic Acid

A plausible synthetic route to **2-amino-5-(trifluoromethyl)benzoic acid** starts from 4-chloro-3-nitrobenzotrifluoride. This multi-step synthesis involves a nucleophilic aromatic substitution to introduce an amino group, followed by the hydrolysis of a nitrile or a related functional group to the carboxylic acid. A generalized procedure is outlined below.

Step 1: Amination of 4-chloro-3-nitrobenzotrifluoride

- In a sealed reaction vessel, dissolve 4-chloro-3-nitrobenzotrifluoride in a suitable solvent such as ethanol or dimethylformamide (DMF).
- Add an excess of aqueous ammonia.
- Heat the mixture at a temperature typically ranging from 100 to 150 °C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- After completion, cool the reaction mixture and pour it into ice water.
- The product, 2-amino-5-(trifluoromethyl)-1-nitrobenzene, will precipitate and can be collected by filtration, washed with water, and dried.

Step 2: Reduction of the Nitro Group

- Dissolve the 2-amino-5-(trifluoromethyl)-1-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.
- Add a reducing agent such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
- If using SnCl_2 , the reaction is typically stirred at room temperature or with gentle heating. For catalytic hydrogenation, the reaction is conducted under a positive pressure of hydrogen.
- Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Upon completion, if using SnCl_2 , neutralize the reaction mixture with a base (e.g., NaOH or NaHCO_3) to precipitate the tin salts and extract the product with an organic solvent. If using

catalytic hydrogenation, filter off the catalyst.

- The resulting product is 4-(trifluoromethyl)benzene-1,2-diamine.

Step 3: Conversion to Benzoic Acid

This step can be more complex and may involve diazotization of one of the amino groups followed by a Sandmeyer-type reaction to introduce a nitrile group, which is then hydrolyzed. A more direct, albeit potentially lower-yielding, approach could involve selective protection and oxidation. A plausible, though not explicitly documented, route is outlined:

- Selectively protect one of the amino groups of 4-(trifluoromethyl)benzene-1,2-diamine.
- Perform a diazotization reaction on the unprotected amino group using sodium nitrite and a strong acid (e.g., HCl or H₂SO₄) at low temperature (0-5 °C).
- Introduce a nitrile group via a Sandmeyer reaction using copper(I) cyanide.
- Hydrolyze the nitrile group to a carboxylic acid using strong acidic or basic conditions with heating.
- Deprotect the remaining amino group to yield the final product, **2-amino-5-(trifluoromethyl)benzoic acid**.

Purification by Recrystallization

Recrystallization is a standard method for purifying solid organic compounds. The choice of solvent is critical for successful purification.

- Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective. Preliminary small-scale solubility tests are recommended.
- Dissolution: In an Erlenmeyer flask, dissolve the crude **2-amino-5-(trifluoromethyl)benzoic acid** in a minimal amount of the hot recrystallization solvent.

- Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
- Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of **2-amino-5-(trifluoromethyl)benzoic acid**. A reverse-phase HPLC method is generally suitable.

- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size) is a common choice.
- Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact composition should be optimized to achieve good separation of the main peak from any impurities.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Detection: UV detection at a wavelength where the compound exhibits strong absorbance is appropriate. The λ_{max} can be determined using a UV-Vis spectrophotometer.
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it to an appropriate concentration for analysis.

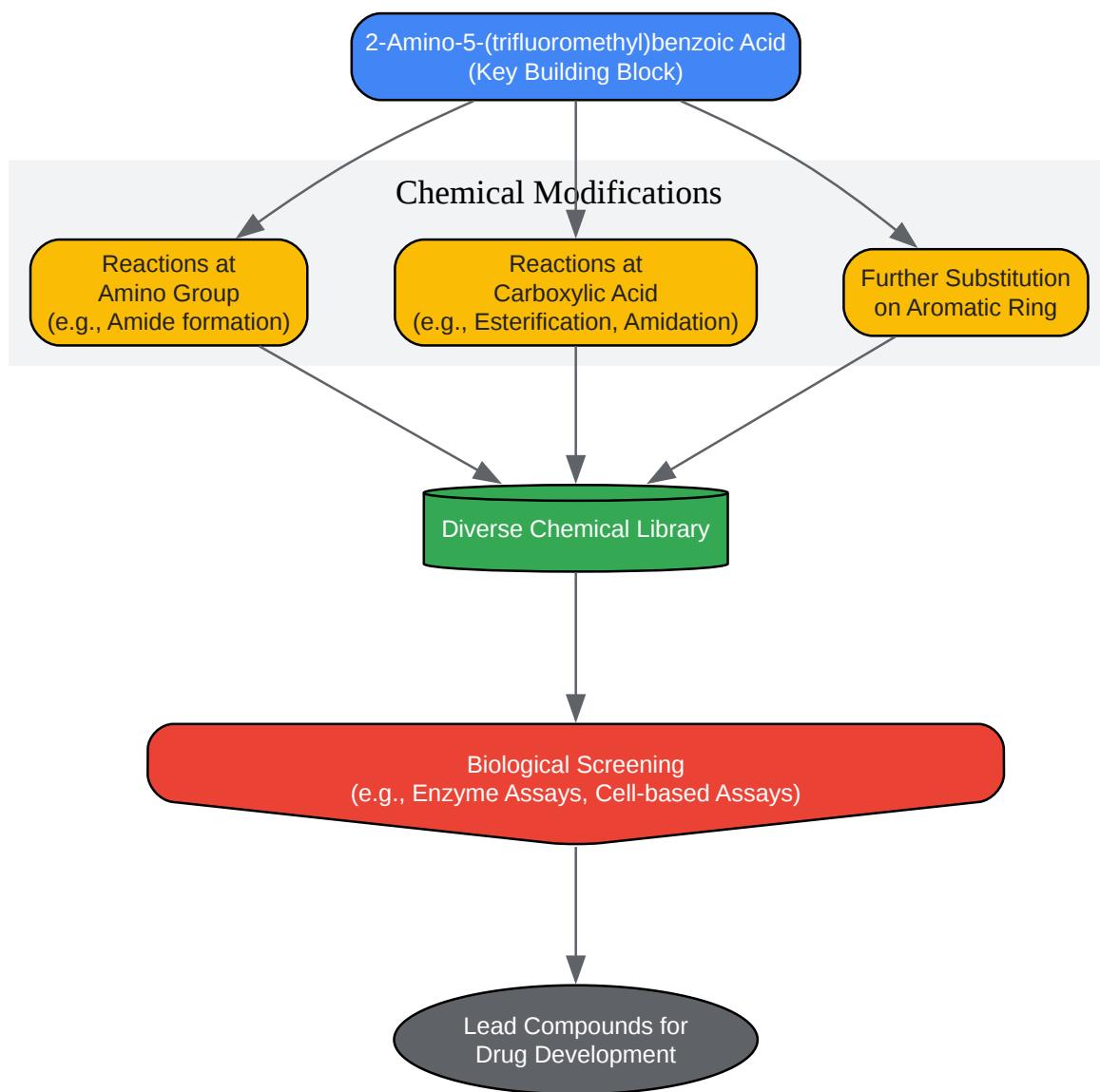
Mandatory Visualizations

As no specific signaling pathways involving **2-amino-5-(trifluoromethyl)benzoic acid** are documented in the searched literature, the following diagrams illustrate a logical experimental workflow for its synthesis and purification, and a conceptual diagram of its role as a building block in drug discovery.



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Caption: A generalized experimental workflow for the synthesis, purification, and analysis of **2-amino-5-(trifluoromethyl)benzoic acid**.



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Caption: Conceptual diagram illustrating the role of **2-amino-5-(trifluoromethyl)benzoic acid** as a versatile building block in the drug discovery process.

Conclusion

2-Amino-5-(trifluoromethyl)benzoic acid is a compound of significant interest in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and chemical properties is not yet complete in publicly accessible literature, its structural motifs suggest its utility as a valuable intermediate. The experimental protocols provided in this guide, though

based on analogous compounds, offer a solid foundation for its synthesis, purification, and analysis. Further research into the experimental determination of its properties and exploration of its biological activities is warranted to fully unlock the potential of this versatile molecule.

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References

- 1. chemwhat.com [chemwhat.com]
- 2. 2-Amino-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 2-Amino-5-(trifluoromethyl)benzoic acid, 95% | Fisher Scientific [fishersci.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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